Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrazine ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds, such as furan derivatives, have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Mode of Action
It is known that furan derivatives can interact with various biological targets due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Furan derivatives have been shown to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common method includes the formation of the furan ring through a cyclization reaction, followed by the introduction of the pyrazine and pyrrolidine rings via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazine ring can produce dihydropyrazines.
Scientific Research Applications
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Thiophene-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
Furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocycles. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
furan-3-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-12-6-15-7-13(16-12)21-11-2-4-17(8-11)14(18)10-3-5-20-9-10/h3,5-7,9,11H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQSTFARFDQAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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